2-[(5-quinolinylamino)carbonyl]benzoic acid
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Overview
Description
"2-[(5-quinolinylamino)carbonyl]benzoic acid" is a compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and materials science. Its structure is characterized by the presence of a quinolinylamino group attached through a carbonyl linkage to a benzoic acid moiety.
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to "this compound," can be achieved through methods such as palladium-catalyzed oxidative carbonylation reactions. For instance, a straightforward approach to synthesizing quinoline derivatives involves the cyclization-alkoxycarbonylation of ethynylaniline derivatives, which can lead to the formation of quinoline-4-one derivatives through anti and syn 6-exo-dig cyclization modes (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including "this compound," often involves complex coordination geometries when forming complexes with metals. For example, studies on di-n-butyltin(IV) complexes of quinoline and benzoic acid derivatives reveal intricate molecular arrangements, highlighting the versatility of quinoline structures in forming coordination polymers (Baul et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, the electrochemical reduction of quinoline-based azo compounds can lead to the cleavage of azo bonds, demonstrating the reactivity of these structures under electrochemical conditions (Mandić et al., 2004).
Physical Properties Analysis
The physical properties of "this compound" and related compounds can be inferred from studies on similar quinoline derivatives. These properties include solubility, melting points, and crystal structures, which are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of quinoline derivatives are characterized by their reactivity towards various chemical reagents and conditions. Studies on the carbonylation reactions of quinoline derivatives reveal insights into their reactivity and the formation of complex structures, showcasing the chemical versatility of these compounds (Cenini et al., 1996).
properties
IUPAC Name |
2-(quinolin-5-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(11-5-1-2-6-12(11)17(21)22)19-15-9-3-8-14-13(15)7-4-10-18-14/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJAVAHPPJLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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